5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde
Overview
Description
5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde: is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a pyrrole derivative with a suitable pyrazole precursor can lead to the formation of the desired compound through a series of cyclization and functional group transformations .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: 5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carboxylic acid.
Reduction: 5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, 5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- 5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carboxylic acid
- 5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-2-carboxylic acid
Comparison: Compared to its carboxylic acid derivatives, 5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde has a more reactive aldehyde group, making it more versatile in chemical synthesis. The aldehyde group can undergo a wider range of chemical transformations, providing access to a diverse array of derivatives .
Properties
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-5-6-4-8-9-3-1-2-7(6)9/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATQYZZGNADRLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260667-91-1 | |
Record name | 4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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